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molecular formula C9H6ClN B1265530 6-Chloroquinoline CAS No. 612-57-7

6-Chloroquinoline

Cat. No. B1265530
M. Wt: 163.6 g/mol
InChI Key: GKJSZXGYFJBYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273936B2

Procedure details

To a solution of 6-chloro-quinoline (2.08 g, 12.3 mmol) in tetrahydrofuran (50 mL) was added 1-(6-methyl-pyridin-2-yl)-ethanone (2.0 g, 14.8 mmol, 1.1 equiv), palladium acetate (0.055 g, 0.25 mmol, 0.02 equiv), 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (0.197 g, 0.50 mmol, 0.04 equiv), and potassium tert-butoxide (3.76 g, 30.75 mmol, 2.2 equiv). The resulting reaction mixture was heated to 80° C. for 18 hours, then cooled down to 20° C., and slowly treated with acetic acid (3 mL). The resulting solids were filtered off, and the mother liquor was concentrated in vacuo. Silica gel chromatography (3:1 hexane/acetone) yielded 1-(6-Methyl-pyridin-2-yl)-2-quinolin-6-yl-ethanone (2.52 g, 78%).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.055 g
Type
catalyst
Reaction Step One
Quantity
0.197 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[CH3:12][C:13]1[N:18]=[C:17]([C:19](=[O:21])[CH3:20])[CH:16]=[CH:15][CH:14]=1.CC(C)([O-])C.[K+].C(O)(=O)C>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>[CH3:12][C:13]1[N:18]=[C:17]([C:19](=[O:21])[CH2:20][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[N:8]=[CH:7][CH:6]=[CH:5]3)[CH:16]=[CH:15][CH:14]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=CC1
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(C)=O
Name
Quantity
3.76 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.055 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.197 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 20° C.
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(CC=1C=C2C=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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